An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-5-fluoro-4-methylquinazoline
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-5-fluoro-4-methylquinazoline
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-methylquinazoline, a key heterocyclic intermediate in modern medicinal chemistry. The document details its physicochemical properties, spectroscopic profile, chemical reactivity, and established applications in the synthesis of pharmacologically active molecules. Detailed, field-tested protocols for its synthesis and analysis are provided, underpinned by mechanistic insights to empower researchers in drug discovery and development.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Quinazoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[1][2]
2-Chloro-5-fluoro-4-methylquinazoline emerges as a particularly valuable building block. The strategic placement of its functional groups—a reactive chloro group at the 2-position, a methyl group at the 4-position, and an electron-withdrawing fluorine atom at the 5-position—offers a versatile platform for synthetic diversification and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The chloro group, in particular, serves as an excellent electrophilic handle for introducing a wide array of nucleophiles, a critical step in the synthesis of many targeted therapies.[3]
Physicochemical and Spectroscopic Characterization
Accurate characterization of a synthetic intermediate is fundamental to its effective use. This section outlines the core physical properties and a detailed spectroscopic profile of a closely related and commercially available analog, 2-(Chloromethyl)-4-methylquinazoline, which serves as a benchmark for understanding the target molecule.
Core Physicochemical Properties
The properties listed below are for the related compound 2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6), as specific experimental data for the 5-fluoro derivative is not widely published. The introduction of a fluorine atom is expected to increase the molecular weight, density, and potentially the melting point, while influencing electronic properties.
| Property | Value | Reference |
| CAS Number | 109113-72-6 | [4][5] |
| Molecular Formula | C₁₀H₉ClN₂ | [4][5] |
| Molecular Weight | 192.64 g/mol | [3][4][5] |
| Appearance | Light yellow to orange powder/crystal | [4] |
| Melting Point | 61.0 to 65.0 °C | [4] |
| Boiling Point (Predicted) | 240.0 ± 32.0 °C | [4] |
| Solubility | Soluble in Chloroform, Methanol (Slightly) | [3][4] |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |
Spectroscopic Data Analysis
Spectroscopic analysis is critical for confirming the identity and purity of 2-Chloro-5-fluoro-4-methylquinazoline. While specific spectra for this exact molecule are not publicly available, the following represents a predicted profile based on established principles and data from analogous structures.[6][7][8]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons.
-
Methyl Protons (C4-CH₃): A singlet appearing around δ 2.5-2.8 ppm.
-
Aromatic Protons (H6, H7, H8): The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern due to spin-spin coupling between the protons and, importantly, through-space coupling with the fluorine atom (H-F coupling). The proton at C6 will likely appear as a doublet of doublets due to coupling with both H7 and the fluorine at C5.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides a map of the carbon framework.
-
Methyl Carbon (C4-CH₃): A signal in the aliphatic region, ~δ 20-25 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine (C5) and chlorine (C2) will be significantly influenced. The C-F bond will result in a large coupling constant (¹JCF), splitting the C5 signal into a doublet. Other nearby carbons (C4, C6, C4a, C8a) may also show smaller C-F couplings.
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
C-H stretching (aromatic & aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic methyl).
-
C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinazoline ring system.[9]
-
C-F stretching: A strong, characteristic absorption between 1000-1250 cm⁻¹.
-
C-Cl stretching: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Chloro-5-fluoro-4-methylquinazoline is dominated by the reactivity of the C2-chloro substituent. This position is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) , a cornerstone reaction in the synthesis of functionalized heterocycles.[10][11]
The SₙAr Mechanism
The SₙAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogen atoms and the C5-fluorine atom polarizes the C2-Cl bond, making the C2 carbon highly electrophilic.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group.
The presence of the fluorine atom at the C5 position further enhances the reactivity of the C2 position towards nucleophilic attack by inductively withdrawing electron density from the ring system.[12]
Caption: Generalized SₙAr mechanism at the C2 position of the quinazoline ring.
Applications in Medicinal Chemistry
The primary application of 2-chloroquinazoline derivatives is as intermediates in the synthesis of kinase inhibitors. Many of these drugs target ATP-binding sites in enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[2][13]
While specific examples starting directly from 2-Chloro-5-fluoro-4-methylquinazoline are often proprietary, its structural similarity to intermediates used in the synthesis of drugs like Linagliptin (a DPP-4 inhibitor for type 2 diabetes) highlights its potential.[4][14] The chloromethyl variant is a known building block for Linagliptin, and the 2-chloro derivative serves a similar role in accessing other advanced analogs.[3][4]
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of chloro-methyl-quinazoline derivatives, adapted for the 5-fluoro target compound.
Synthesis of 2-(Chloromethyl)-4-methylquinazoline
This protocol, adapted from established literature, describes a robust method for synthesizing the quinazoline core from readily available starting materials.[15]
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the quinazoline core.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-aminoacetophenone (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as phosphoric acid (H₃PO₄, 1.2 eq).[15]
-
Reagent Addition: At room temperature, slowly add a solution of 2-chloroacetamide (1.1 eq) dissolved in absolute ethanol dropwise to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 40-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove any solids.
-
Purification: The filtrate is washed with saturated brine. The solvent is then evaporated under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Final Purification: The crude solid can be further purified by column chromatography or recrystallization to yield the final product.
Causality Note: The acid catalyst is essential for promoting the initial condensation reaction between the ketone of the aminoacetophenone and the amine of the chloroacetamide, which is the key cyclization step to form the quinazoline ring.
Analytical Method: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic intermediates.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% Trifluoroacetic Acid, TFA).
-
Gradient Example: Start at 10% ACN, ramp to 95% ACN over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 318 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of ACN/water (1:1).
This method provides excellent separation of the main product from starting materials and potential side-products, allowing for accurate purity determination.
Safety, Handling, and Storage
Proper handling of 2-Chloro-5-fluoro-4-methylquinazoline is crucial for laboratory safety.
-
Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and toxic to aquatic life with long-lasting effects. It may also cause skin and serious eye irritation.[16]
-
Personal Protective Equipment (PPE): Always wear impervious gloves, safety glasses with side shields or goggles, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood.[17][18]
-
First Aid:
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor.
-
Skin Contact: Take off immediately all contaminated clothing and rinse skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4][17]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[17]
Conclusion
2-Chloro-5-fluoro-4-methylquinazoline is a high-value synthetic intermediate with significant potential in drug discovery. Its well-defined reactivity, centered on the SₙAr reaction at the C2 position, provides a reliable route to a diverse range of functionalized quinazoline derivatives. Understanding its physicochemical properties, spectroscopic signature, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
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